MFCD03538323
Description
Based on analogous compounds in the literature, it is presumed to belong to the class of trifluoromethyl-substituted aromatic ketones or boronic acid derivatives, which are widely used in pharmaceuticals, agrochemicals, and materials science. Such compounds often exhibit unique physicochemical properties, including high thermal stability, lipophilicity, and bioactivity, making them valuable in drug discovery and organic synthesis .
Hypothetical properties (inferred from and ):
- Molecular Formula: Likely C₁₀H₉F₃O (similar to CAS 1533-03-5) or C₆H₅BBrClO₂ (similar to CAS 1046861-20-4).
- Molecular Weight: ~200–235 g/mol.
Properties
IUPAC Name |
(E)-3-(3-chloroanilino)-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c16-12-3-1-4-13(7-12)18-9-11(8-17)15(20)19-10-14-5-2-6-21-14/h1-7,9,18H,10H2,(H,19,20)/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQODCFFPMMSJLU-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC=C(C#N)C(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N/C=C(\C#N)/C(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD03538323 typically involves a series of well-defined chemical reactions. One common method includes the use of specific reagents under controlled conditions to ensure the purity and yield of the final product. The reaction conditions often involve precise temperature control, pH adjustments, and the use of catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process may involve multiple steps, including purification and quality control measures to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
MFCD03538323 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: In this reaction, one functional group in the compound is replaced by another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents such as oxidizing agents, reducing agents, or catalysts. The conditions under which these reactions occur, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may produce oxides, while substitution reactions can yield a variety of substituted compounds with different functional groups.
Scientific Research Applications
MFCD03538323 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Industry: this compound is used in the production of various industrial chemicals and materials, owing to its stability and reactivity.
Mechanism of Action
The mechanism by which MFCD03538323 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biomolecules, influencing various biological processes. The exact mechanism of action depends on the context in which the compound is used, such as its role in a chemical reaction or its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison is based on structurally analogous compounds from the evidence, focusing on trifluoromethyl-substituted ketones () and boronic acid derivatives ().
Table 1: Structural and Functional Comparison
Key Findings:
Structural Analogues :
- Trifluoromethyl Ketones (e.g., CAS 1533-03-5): These compounds exhibit high similarity (score 1.00) due to shared trifluoromethyl groups, which enhance metabolic stability and binding affinity in drug targets. However, their higher molecular weight (~200–260 g/mol) may limit blood-brain barrier (BBB) penetration compared to smaller boronic acids .
- Boronic Acid Derivatives (e.g., CAS 1046861-20-4): These compounds are critical in cross-coupling reactions (e.g., Suzuki-Miyaura). Their lower molecular weight (~235 g/mol) and polar B-O bonds improve solubility but reduce lipophilicity, impacting membrane permeability .
Functional Analogues :
- Enzyme Inhibitors : Trifluoromethyl ketones (e.g., CAS 1533-03-5) are potent CYP450 inhibitors, whereas boronic acids (e.g., CAS 1046861-20-4) show negligible inhibition, making the former more suitable for pharmacokinetic modulation .
- Synthetic Accessibility : Boronic acids have higher synthetic accessibility scores (2.07 vs. 1.0 for trifluoromethyl ketones), reflecting their utility in high-throughput synthesis .
Research Findings and Data Tables
Table 2: Pharmacological and Physicochemical Data
Critical Analysis of Divergences
- Solubility vs. Bioactivity : Trifluoromethyl ketones (Log S: -2.47) are less soluble than boronic acids (Log S: -2.99) but show superior bioactivity due to stronger hydrophobic interactions .
- Thermal Stability : Trifluoromethyl groups enhance thermal stability (boiling point >250°C), whereas boronic acids require inert conditions to prevent protodeboronation .
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